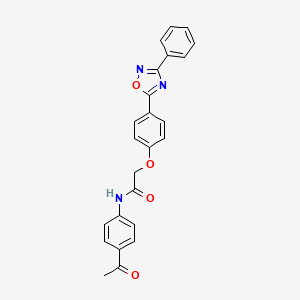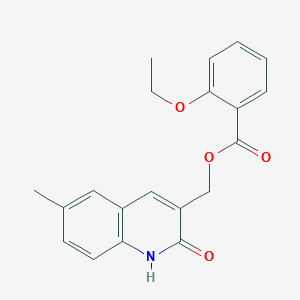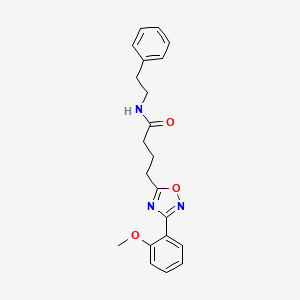
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide, also known as MOPEB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPEB belongs to the class of oxadiazole derivatives, which have demonstrated diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用机制
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide exerts its pharmacological effects through the modulation of various molecular targets, including ion channels, receptors, and enzymes. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound also binds to the cannabinoid CB1 receptor, which is involved in the regulation of pain, appetite, and mood. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine, leading to increased cholinergic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. This compound has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This compound has also been shown to reduce inflammation in animal models of acute and chronic inflammation. Additionally, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.
实验室实验的优点和局限性
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide has several advantages for use in lab experiments, including its high potency and selectivity for its molecular targets, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its relatively short half-life, which may limit its duration of action, and its potential for off-target effects, which may complicate its interpretation in some experiments.
未来方向
There are several potential future directions for research on 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide. One area of research is the development of this compound derivatives with improved pharmacological properties, such as increased potency, selectivity, and duration of action. Another area of research is the investigation of this compound's potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's pharmacological effects and to identify new molecular targets for this compound.
合成方法
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzohydrazide with ethyl acetoacetate, followed by cyclization using phosphorus oxychloride. The resulting product is then subjected to N-alkylation using 1-phenylethyl bromide to yield this compound.
科学研究应用
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience research, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
属性
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-18-11-6-5-10-17(18)21-23-20(27-24-21)13-7-12-19(25)22-15-14-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQUQOVXJAUXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7700477.png)
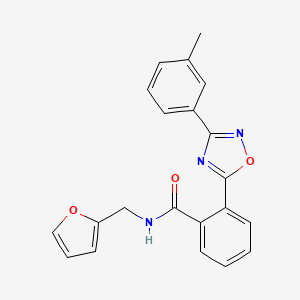
![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)

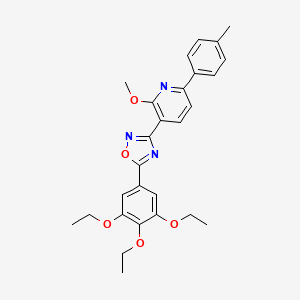
![N-(4-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7700503.png)



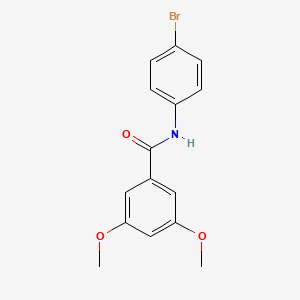
![7-Amino-2-pyridin-2-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7700554.png)
